Benzyl Benzyloxyacetate

Description

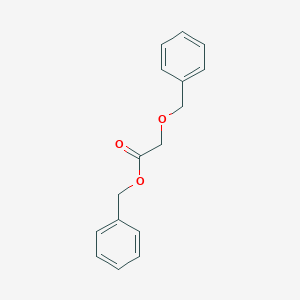

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-phenylmethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPVWBOETWMIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302773 | |

| Record name | Benzyl Benzyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30379-54-5 | |

| Record name | NSC153413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl Benzyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Benzyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzyl benzyloxyacetate, a valuable ester in organic synthesis. The document details two core methodologies: the Williamson ether synthesis and Fischer esterification, offering insights into their reaction mechanisms, experimental protocols, and relevant quantitative data. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Synthesis Pathways and Mechanisms

This compound can be synthesized through two principal routes: the Williamson ether synthesis and Fischer esterification. Each pathway offers distinct advantages and involves different mechanistic steps.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of this compound synthesis, this pathway can be approached in two ways. The overarching mechanism is a bimolecular nucleophilic substitution (SN2) reaction.

Pathway 1a: Reaction of Sodium Benzyloxide with Benzyl Chloroacetate

In this approach, benzyl alcohol is first deprotonated by a strong base, such as sodium hydride, to form the highly nucleophilic sodium benzyloxide. This alkoxide then attacks the electrophilic carbon of benzyl chloroacetate, displacing the chloride leaving group to form the target ester.

Pathway 1b: Reaction of Benzyl Alcohol with Bromoacetic Acid followed by Esterification

This two-step variation involves the initial synthesis of benzyloxyacetic acid. Here, benzyl alcohol is reacted with bromoacetic acid in the presence of a base. The resulting benzyloxyacetic acid is then esterified with benzyl alcohol under acidic conditions, following a Fischer esterification mechanism.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. For the synthesis of this compound, this involves the direct reaction of benzyloxyacetic acid with benzyl alcohol. The reaction is reversible and is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants. The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways. These protocols are based on established chemical literature for similar transformations.

Williamson Ether Synthesis: Pathway 1a

Synthesis of this compound from Sodium Benzyloxide and Benzyl Chloroacetate

Materials:

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl chloroacetate

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the flask via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting sodium benzyloxide solution back to 0 °C.

-

Add a solution of benzyl chloroacetate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Fischer Esterification

Synthesis of this compound from Benzyloxyacetic Acid and Benzyl Alcohol

Materials:

-

Benzyloxyacetic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

-

Toluene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve benzyloxyacetic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of benzyl acetate, a structurally similar compound. This data can serve as a reference for optimizing the synthesis of this compound.

| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 1:1 | Reflux | 1 | 94.3 | [1] |

| Strong acid cation exchange resin | 4:5 | 100 | 10 | 84.23 | [2] |

| FeCl₃/carbon | 1:1.8 | - | 2 | 89.10 | [2] |

| Phosphotungstic acid | 2.5:1 | - | 2 | 90.0 | [2] |

| N-methylpyrrolidone hydrosulfate | 1.4:1 | 110 | 1 | 98.6 | [2] |

Visualizations

The following diagrams illustrate the synthesis pathways and reaction mechanisms.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Benzyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzyloxyacetate, with the chemical formula C₁₆H₁₆O₃, is an organic ester that holds potential interest for various applications in research and development, including as a building block in organic synthesis and potentially in the design of new chemical entities. This technical guide provides a comprehensive overview of its core physicochemical properties, compiled from available data. A significant challenge in characterizing this compound is the prevalence of data for the structurally similar but distinct compound, benzyl acetate. This guide focuses exclusively on this compound (CAS No: 30379-54-5).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available, comprehensive experimental values for properties such as melting point and solubility are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | [2] |

| Boiling Point | 203-205 °C at 11 Torr | [1] |

| Density | 1.135 ± 0.06 g/cm³ | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis

A generalized workflow for such a synthesis is presented below.

Experimental Protocol: Fischer Esterification (Hypothetical)

-

Materials:

-

Benzyloxyacetic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of benzyloxyacetic acid and benzyl alcohol, along with a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data on their synthesized or acquired samples for unambiguous identification. The expected spectral features are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two benzyl groups and the methylene protons of the acetate moiety. The aromatic protons would likely appear in the range of 7.2-7.5 ppm. The two sets of benzylic protons (-CH₂-) would appear as singlets, likely in the range of 4.5-5.5 ppm. The methylene protons of the acetate group (-OCH₂CO-) would also be expected to appear as a singlet, likely in the range of 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester group (around 170 ppm), the aromatic carbons (in the 127-138 ppm range), and the aliphatic carbons of the benzyl and acetate moieties (in the 60-80 ppm range).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching bands, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ at m/z 256 would be expected. Common fragmentation patterns for benzyl esters may include the loss of the benzyloxycarbonyl group or cleavage to form the tropylium ion (m/z 91).

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activities or associated signaling pathways of this compound. Further research is required to explore its potential pharmacological or toxicological profile. A general workflow for screening a novel compound for biological activity is depicted below.

Conclusion

This technical guide provides a summary of the currently available physicochemical properties of this compound. While some fundamental data has been established, there remain significant gaps in the experimental characterization of this compound, particularly concerning its melting point, solubility, and comprehensive spectral data. Furthermore, its biological profile is at present unknown. The information and generalized protocols provided herein are intended to serve as a valuable resource for researchers and professionals in guiding future studies to fully elucidate the properties and potential applications of this molecule. It is strongly recommended that researchers independently verify the properties of any synthesized or acquired samples of this compound through rigorous analytical methods.

References

Benzyl Benzyloxyacetate CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl Benzyloxyacetate, focusing on its chemical identity, spectral data, and the experimental protocols for its characterization. Given the limited availability of published experimental spectral data for this specific compound, this guide also presents predicted spectral characteristics based on its chemical structure and data from analogous compounds.

Chemical Identity and Properties

This compound, also known as Benzyl 2-(benzyloxy)acetate, is an ester with the chemical formula C₁₆H₁₆O₃.[1] Its unique structure, containing two benzyl groups, makes it a compound of interest in organic synthesis and potentially in the development of new chemical entities.

| Property | Value | Reference |

| CAS Number | 30379-54-5 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |

| Molecular Weight | 256.2964 g/mol | [1] |

| Synonyms | Benzyl 2-(benzyloxy)acetate, 2-(Phenylmethoxy)acetic acid phenylmethyl ester, NSC 153413 | [2] |

Spectral Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the distinct proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.35 | Multiplet | 10H | Aromatic protons (C₆H₅) of both benzyl groups |

| ~ 5.20 | Singlet | 2H | Methylene protons of the benzyl ester group (O-CH₂-Ph) |

| ~ 4.65 | Singlet | 2H | Methylene protons of the benzyloxy group (Ph-CH₂-O) |

| ~ 4.15 | Singlet | 2H | Methylene protons of the acetate group (-O-CH₂-C=O) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbon (C=O) of the ester |

| ~ 137 | Quaternary aromatic carbon of the benzyloxy group |

| ~ 135 | Quaternary aromatic carbon of the benzyl ester group |

| ~ 128.7 | Aromatic CH carbons |

| ~ 128.5 | Aromatic CH carbons |

| ~ 128.1 | Aromatic CH carbons |

| ~ 73 | Methylene carbon of the benzyloxy group (Ph-CH₂-O) |

| ~ 68 | Methylene carbon of the acetate group (-O-CH₂-C=O) |

| ~ 67 | Methylene carbon of the benzyl ester group (O-CH₂-Ph) |

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~ 1750 | Strong | C=O stretch of the ester |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| ~ 1200 | Strong | C-O stretch of the ester |

| ~ 1100 | Strong | C-O stretch of the ether |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound under electron ionization (EI) is expected to show fragmentation patterns characteristic of benzyl esters and ethers.

| m/z | Ion |

| 256 | [M]⁺ (Molecular ion) |

| 165 | [M - C₇H₇O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.[6]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[5] Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Perform a background scan with a clean and empty ATR crystal to account for atmospheric and instrumental interferences.[8]

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.[9][10]

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[11]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, aromatic C-H).[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Logical Relationships and Workflows

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

- 1. aablocks.com [aablocks.com]

- 2. benzyl acetate suppliers USA [americanchemicalsuppliers.com]

- 3. Benzyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound,30379-54-5-Amadis Chemical [amadischem.com]

- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 6. rsc.org [rsc.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

A Comprehensive Technical Guide to the Synthesis of Benzyl Benzyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of Benzyl Benzyloxyacetate, a significant compound in various chemical and pharmaceutical research fields. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is an ester characterized by the presence of both a benzyl ester and a benzyl ether functional group. Its synthesis primarily involves a two-step process: the preparation of benzyloxyacetic acid followed by its esterification with benzyl alcohol. This guide will detail the methodologies for both of these critical steps.

Synthesis of the Precursor: Benzyloxyacetic Acid

The most common and practical route for synthesizing benzyloxyacetic acid is via the Williamson ether synthesis. This method involves the reaction of an alkali salt of glycolic acid or a haloacetic acid with a benzyl halide. A notable procedure provides a safer and more scalable alternative to methods employing pyrophoric bases like sodium hydride.

Williamson Ether Synthesis of Benzyloxyacetic Acid

An efficient method for the preparation of benzyloxyacetic acid involves the reaction of chloroacetic acid with benzyl alcohol in the presence of powdered potassium hydroxide (KOH).[1] This approach avoids the use of hazardous reagents and does not require chromatographic purification.[1]

Experimental Protocol:

A general and practical procedure for the synthesis of benzyloxyacetic acid is as follows:

-

To a 3-liter, 4-necked round-bottomed flask equipped with a condenser, thermocouple, nitrogen inlet, and mechanical stirrer, add 459 g (4.23 mol) of benzyl alcohol and 500 mL of THF.[1]

-

To the resulting homogeneous solution, add 210 g (3.18 mol) of 85% powdered KOH portion-wise in four 52.5 g aliquots over 4 hours, while maintaining the internal temperature below 40 °C.[1]

-

Cool the bright orange slurry to 10 °C in an acetone/ice bath.[1]

-

Add 100 g (1.06 mol) of chloroacetic acid in four 25 g aliquots over 35 minutes.[1]

-

Heat the solution to 70 °C and stir for 1.5 hours.[1]

-

After cooling to room temperature, add 400 mL of water and 400 mL of MTBE.[1]

-

Separate the layers and wash the aqueous layer with MTBE (4 x 400 mL).[1]

-

Acidify the aqueous layer with 250 mL of concentrated hydrochloric acid and extract with MTBE (2 x 400 mL).[1]

-

Concentrate the organic extracts under reduced pressure to yield benzyloxyacetic acid.[1]

This procedure typically yields benzyloxyacetic acid in the range of 60-65%, and the product is sufficiently pure for subsequent reactions without further purification.[1]

Logical Workflow for Benzyloxyacetic Acid Synthesis:

Synthesis of this compound

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3] To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed.[4]

General Experimental Protocol (Adapted from Benzyl Acetate Synthesis):

The following is a generalized protocol for the Fischer esterification of benzyloxyacetic acid with benzyl alcohol, based on established procedures for similar esters.[4][5]

-

In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus), combine benzyloxyacetic acid (1.0 eq.), benzyl alcohol (1.0-1.5 eq.), and a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reaction Pathway for this compound Synthesis:

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of benzyloxyacetic acid and provide a comparative overview of reaction conditions for the analogous synthesis of benzyl acetate, which can inform the optimization of this compound synthesis.

Table 1: Synthesis of Benzyloxyacetic Acid

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | Chloroacetic Acid | KOH | THF | 70 | 1.5 | 60-65 | [1] |

Table 2: Comparative Data for Benzyl Acetate Synthesis via Esterification of Benzyl Alcohol

| Carboxylic Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | Zeolite HX | 1:4 | 110 | 12 | ~58 | [6] |

| Acetic Acid | Na-β Zeolite | 1:1, 1:2, 2:1 | - | - | 44-83 | [5] |

| Acetic Acid | Lipase | - | 30 | 24 | >97 | [7] |

Conclusion

The synthesis of this compound is a two-step process that is readily achievable in a laboratory setting. The preparation of the benzyloxyacetic acid precursor is well-documented, with a safe and efficient protocol available. The subsequent Fischer esterification with benzyl alcohol, while not explicitly detailed for this specific product in the surveyed literature, can be reliably performed by following established procedures for similar esterifications, such as that of benzyl acetate. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize this compound for their research needs. Further optimization of the final esterification step may be required to achieve high yields, and the comparative data on benzyl acetate synthesis provides a valuable starting point for such efforts.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. lookchem.com [lookchem.com]

- 3. homework.study.com [homework.study.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads | MDPI [mdpi.com]

An In-depth Technical Guide on Benzyl Benzyloxyacetate

Disclaimer: This document summarizes the currently available scientific and technical information on Benzyl Benzyloxyacetate. It is intended for researchers, scientists, and drug development professionals. The synthesis protocols described herein are proposed based on established chemical principles and have not been experimentally validated for this specific compound due to a lack of published literature.

Introduction

This compound (CAS No. 30379-54-5) is an organic ester with the molecular formula C₁₆H₁₆O₃.[1] Its structure is characterized by a benzyl group attached to the carbonyl carbon of an acetate moiety, which in turn has a benzyloxy group substituting one of the methyl protons of the acetate. This compound is also known by other names including Benzyl 2-(benzyloxy)acetate and 2-(PhenylMethoxy)acetic Acid PhenylMethyl Ester.[1] Despite its well-defined structure, there is a significant lack of published research on the history of its discovery, specific synthetic methodologies, and biological activities. This guide aims to consolidate the known information and propose potential synthetic pathways based on fundamental principles of organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 30379-54-5 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| Boiling Point | 203-205 °C (at 11 Torr) | [1] |

| Density | 1.135 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | Benzyl 2-(benzyloxy)acetate, 2-(PhenylMethoxy)acetic Acid PhenylMethyl Ester, NSC 153413 | [1] |

Proposed Synthetic Routes

Due to the absence of specific literature on the synthesis of this compound, this section outlines a plausible two-step synthetic approach. This proposed pathway involves the synthesis of the precursor, benzyloxyacetic acid, followed by its esterification with benzyl alcohol.

Step 1: Synthesis of Benzyloxyacetic Acid via Williamson Ether Synthesis

The first step involves the synthesis of benzyloxyacetic acid from benzyl alcohol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide of benzyl alcohol acts as a nucleophile, displacing the halide from the haloacetic acid.

Reaction Scheme:

Workflow Diagram:

Generalized Experimental Protocol:

-

Alkoxide Formation: In a reaction vessel, dissolve benzyl alcohol in a suitable solvent. Add a strong base, such as sodium hydroxide, to deprotonate the alcohol and form the sodium benzoxide intermediate.

-

Nucleophilic Substitution: To the solution of the alkoxide, add a haloacetic acid (e.g., chloroacetic acid) portion-wise while monitoring the temperature. The reaction mixture is then typically heated to ensure the completion of the reaction.

-

Work-up and Acidification: After the reaction is complete, the mixture is cooled, and any excess base is neutralized. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the benzyloxyacetic acid.

-

Purification: The crude benzyloxyacetic acid can be purified by recrystallization from a suitable solvent system.

Step 2: Esterification of Benzyloxyacetic Acid with Benzyl Alcohol

The second step is the esterification of the synthesized benzyloxyacetic acid with benzyl alcohol to yield this compound. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Workflow Diagram:

Generalized Experimental Protocol:

-

Reaction Setup: Combine benzyloxyacetic acid, an excess of benzyl alcohol (to drive the equilibrium), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux until the theoretical amount of water is collected.

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

This method is a milder alternative to Fischer esterification, particularly suitable for substrates that may be sensitive to strong acids. It utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

(DCU = Dicyclohexylurea)

Workflow Diagram:

Generalized Experimental Protocol:

-

Reaction Setup: Dissolve benzyloxyacetic acid, benzyl alcohol, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.

-

Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of DCC or EDC in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or other analytical techniques).

-

Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Discovery and History

A comprehensive search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or the history of the synthesis of this compound. It is likely that this compound has not been the subject of dedicated historical study or may have been synthesized as part of a larger, unpublished research effort.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described in the scientific literature. Its structural similarity to other benzyl esters might suggest potential applications in fragrance, flavor, or as a specialty chemical, but this remains speculative without experimental evidence.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound is readily available. However, based on its structure as an ester, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the MSDS of structurally similar compounds and to perform a thorough risk assessment before handling.

Conclusion

This compound is a known chemical entity with defined physical properties but a notable absence of dedicated research in the public domain. This guide has provided a summary of its known characteristics and has proposed logical and well-established synthetic routes for its preparation. The lack of information on its history, biological activity, and specific synthesis protocols highlights a gap in the current scientific knowledge and presents an opportunity for future research to explore the potential applications of this compound. Researchers and drug development professionals are encouraged to use the proposed methodologies as a starting point for their investigations into this molecule.

References

An In-depth Technical Guide on the Stability and Degradation of Benzyl Esters: Benzyl Acetate and Benzyl Benzoate

A Note on the Topic: Initial research for "Benzyl Benzyloxyacetate" did not yield specific stability and degradation studies, suggesting it may be an uncommon compound or a misnomer. This guide focuses on two closely related and widely used industrial compounds: Benzyl Acetate and Benzyl Benzoate . The stability profiles and degradation pathways of these compounds are well-documented and provide a relevant and comprehensive response for researchers, scientists, and drug development professionals.

Benzyl Acetate (C₉H₁₀O₂)

Benzyl acetate is an organic ester formed from the condensation of benzyl alcohol and acetic acid.[1] It is a colorless liquid with a characteristic sweet, floral (jasmine) aroma and is a major component of several essential oils.[1][2][3] It is widely used as a fragrance in soaps, detergents, and perfumes, and as a flavoring agent.[2][4]

Stability Profile

Benzyl acetate is considered stable under normal conditions of use and storage.[4][5] However, it is susceptible to degradation under specific conditions:

-

Hydrolysis: It can be hydrolyzed to benzyl alcohol and acetic acid. This process is a primary degradation pathway.[2][3]

-

Thermal Stress: Heating to decomposition can release irritating fumes and potentially toxic gases like carbon monoxide and carbon dioxide.[4][5] Vapors may form explosive mixtures with air at temperatures above 90°C.[4][5]

-

Oxidation: It reacts with strong oxidants, which can lead to fire and explosion hazards.[4][5]

Degradation Pathway

The primary degradation pathway for benzyl acetate is hydrolysis, followed by the oxidation of the resulting benzyl alcohol.

-

Hydrolysis: The ester linkage in benzyl acetate is cleaved in the presence of water to yield benzyl alcohol and acetic acid.[2][3]

-

Oxidation: The resulting benzyl alcohol is then oxidized, first to benzaldehyde and subsequently to benzoic acid.[2][3]

In biological systems, the benzoic acid is further metabolized. The major metabolite found in urine is hippuric acid, with smaller amounts of benzoyl glucuronide and benzylmercapturic acid also present.[2][6]

Experimental Protocols for Stability Analysis

A validated stability-indicating analytical method is crucial for assessing the degradation of benzyl acetate. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Recommended HPLC Method: A reverse-phase (RP) HPLC method can be employed for the analysis of benzyl acetate and its degradation products.[7]

-

Column: Newcrom R1 or equivalent C18 column.[7]

-

Mobile Phase: A simple mobile phase containing acetonitrile (MeCN) and water is typically used. For improved peak shape and resolution, an acidifier like phosphoric acid or formic acid (for MS compatibility) can be added.[7]

-

Detection: UV detection is suitable for benzyl acetate and its aromatic degradation products.

-

Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be conducted as per ICH guidelines. This involves subjecting benzyl acetate solutions to stress conditions such as:

-

Acid Hydrolysis: 1 M HCl at 80°C.

-

Base Hydrolysis: 1 M NaOH at 80°C.

-

Oxidation: 3-30% H₂O₂ at room temperature.

-

Thermal Stress: Heating the solid or solution at an elevated temperature (e.g., 105°C).[8]

-

Photostability: Exposing the sample to light as per ICH Q1B guidelines.

-

Benzyl Benzoate (C₁₄H₁₂O₂)

Benzyl benzoate is the ester of benzyl alcohol and benzoic acid.[9] It can be a viscous liquid or solid flakes with a faint sweet-balsamic odor.[9] It is used as a medication to treat scabies and lice, as a fragrance fixative, a plasticizer, and a solvent.[9][10]

Stability Profile

Benzyl benzoate is generally stable under recommended storage conditions but is susceptible to degradation under stress.[11][12]

-

Hydrolysis: The ester bond can be hydrolyzed under both acidic and basic conditions, though the rate is slow near neutral pH.[13]

-

Thermal Decomposition: When heated to decomposition, it can emit acrid and irritating fumes.[13]

-

Photodegradation: Benzyl benzoate contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[13]

Quantitative Stability Data

The following table summarizes the estimated hydrolysis half-life for benzyl benzoate at different pH levels.

| Stress Condition | Parameter | Value | Reference |

| Hydrolysis | Half-life at pH 7 | 1.7 years (estimated) | [13] |

| Hydrolysis | Half-life at pH 8 | 63 days (estimated) | [13] |

| Photodegradation | Atmospheric half-life | 55 hours (estimated) | [13] |

Degradation Pathways

Benzyl benzoate degrades through several pathways, including hydrolysis, photolysis, and biodegradation.

1. Hydrolytic Degradation: The primary hydrolytic degradation pathway involves the cleavage of the ester bond to form benzyl alcohol and benzoic acid.[9]

2. Photodegradation: Exposure to sunlight, especially in the presence of a photosensitizer, can lead to homolytic fission of the ester bond. This generates benzoyloxyl and benzyl radicals, which subsequently form a variety of products including benzoic acid and benzyl alcohol.[14]

3. Biodegradation: Certain bacteria, such as Acinetobacter sp. and Pseudomonas desmolyticum, can enzymatically hydrolyze benzyl benzoate to benzyl alcohol and benzoate as the initial step in its metabolism.[15][16] The benzyl alcohol is then oxidized to benzaldehyde and further to benzoate, which enters central metabolic pathways.[15]

Experimental Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on benzyl benzoate, in line with ICH guidelines, to establish its intrinsic stability and develop a stability-indicating method.[11]

Objective: To achieve 5-20% degradation to identify potential degradation products.[11]

1. Materials and Reagents:

-

Benzyl Benzoate reference standard

-

HPLC grade acetonitrile and water

-

Formic acid (or other suitable acidifier)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3-30%)

2. Equipment:

-

Validated HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]

-

Thermostatic water bath or oven

-

Photostability chamber

3. HPLC Method (Example): [11]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV

-

Column Temperature: 30°C

4. Sample Preparation:

-

Prepare a stock solution of benzyl benzoate in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.[11]

5. Stress Conditions Application:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified duration (e.g., 8 hours). Cool and neutralize with 1 M NaOH before analysis.[8]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for a specified duration (e.g., 4 hours). Cool and neutralize with 1 M HCl before analysis.[8]

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ (concentration may need to be optimized). Keep at room temperature for a specified duration (e.g., 24 hours), protected from light.[8]

-

Thermal Degradation: Expose a known quantity of solid benzyl benzoate to dry heat in an oven (e.g., 105°C for 48 hours).[8] Dissolve the stressed solid in a suitable solvent for analysis.

-

Photodegradation: Expose the stock solution (in a photostable, transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil to protect it from light.

6. Analysis:

-

Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

-

Assess peak purity of the main component to ensure the method is specific.

-

Identify and characterize major degradation products using techniques like LC-MS if necessary.

References

- 1. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzyl acetate | 140-11-4 [chemicalbook.com]

- 5. Benzyl acetate CAS#: 140-11-4 [m.chemicalbook.com]

- 6. Studies on benzyl acetate. I. Effect of dose size and vehicle on the plasma pharmacokinetics and metabolism of [methylene-14C]benzyl acetate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of Benzyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Productive degradation of the biocide benzylbenzoate by Acinetobacter sp. strain AG1 isolated from the River Elbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Benzyl Benzyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzyloxyacetate is an organic ester with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailed experimental protocols for their determination, and a framework for data presentation. Due to the limited availability of published experimental data for this specific compound, this guide also serves as a methodological handbook for researchers seeking to characterize this compound or similar compounds.

Physicochemical Properties of this compound

Limited data is currently available in the public domain for this compound. The known properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H16O3 | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| Boiling Point | 203-205 °C at 11 Torr | [1] |

| Density | 1.135 ± 0.06 g/cm³ | [1] |

Thermodynamic Data Summary

A complete thermodynamic dataset for this compound is not currently available in the literature. The following tables are presented as a template for the systematic recording and presentation of such data once determined experimentally. For illustrative purposes, some fields may be populated with data from a structurally similar compound, benzyl acetate, to demonstrate the expected format and typical range of values.

Table 1: Standard Molar Thermodynamic Properties

| Property | Symbol | Value (kJ/mol) | Temperature (K) | Pressure (bar) |

| Standard Molar Enthalpy of Formation | ΔfH° | Data not available | 298.15 | 1 |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Data not available | 298.15 | 1 |

| Standard Molar Entropy | S° | Data not available | 298.15 | 1 |

| Standard Molar Heat Capacity (liquid) | Cp,l | Data not available | 298.15 | 1 |

| Standard Molar Heat Capacity (gas) | Cp,g | Data not available | 298.15 | 1 |

Table 2: Phase Transition Properties

| Property | Symbol | Value | Temperature (K) | Pressure (bar) |

| Melting Point | Tm | Data not available | - | 1 |

| Enthalpy of Fusion | ΔfusH | Data not available | Tm | 1 |

| Boiling Point (at 1 atm) | Tb | Data not available | - | 1 |

| Enthalpy of Vaporization | ΔvapH | Data not available | Tb | 1 |

Table 3: Vapor Pressure Data

| Temperature (K) | Vapor Pressure (Pa) |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic esters like this compound.

Boiling Point and Vapor Pressure Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] Ebulliometry is a precise method for this determination.[3]

Ebulliometry Protocol:

-

Apparatus Setup: An ebulliometer, which consists of a boiler, a condenser, and a temperature sensor (e.g., a platinum resistance thermometer), is assembled.[3]

-

Calibration: The boiling point of a reference substance with a well-known boiling point, typically distilled water, is measured to calibrate the apparatus under the current atmospheric pressure.[4][5]

-

Sample Measurement: A measured volume of this compound is placed in the boiler.

-

Heating: The sample is heated to a steady boil, ensuring a state of equilibrium between the liquid and vapor phases.

-

Temperature Recording: The temperature of the vapor-liquid equilibrium is recorded once it stabilizes. This temperature is the boiling point at the measured atmospheric pressure.

-

Vapor Pressure Curve: By systematically varying the pressure within the apparatus using a vacuum pump and a pressure controller, the boiling point can be measured at different pressures to construct a vapor pressure curve.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Benzyl Benzyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl benzyloxyacetate is an organic ester with significant potential in various scientific domains, including as a building block in organic synthesis and for the development of novel therapeutic agents. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its reactivity, designing new molecules with desired properties, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing upon theoretical predictions and experimental data from closely related analogs. It outlines a plausible synthetic route and discusses the key conformational features that govern its three-dimensional shape.

Molecular Structure

This compound (C₁₆H₁₆O₃) is the ester formed from the condensation of benzyloxyacetic acid and benzyl alcohol. Its structure is characterized by two benzyl groups and an acetate core, connected by an ether and an ester linkage, respectively.

The key structural features include:

-

Two Phenyl Rings: These aromatic rings are fundamental to the molecule's electronic properties and potential for π-π stacking interactions.

-

Ester Group: The ester linkage (-COO-) is a planar moiety and a key reactive center, susceptible to hydrolysis.

-

Ether Linkage: The ether bond (-O-) introduces a degree of flexibility into the molecule.

-

Methylene Bridges: The two methylene (-CH₂-) groups provide conformational flexibility through bond rotation.

Below is a two-dimensional representation of the this compound molecule.

Caption: 2D Structure of this compound

Predicted Conformation

While no direct experimental data from techniques like X-ray crystallography exists for this compound, its conformational preferences can be predicted based on theoretical calculations and the known conformations of related molecules such as benzyl alcohol and other benzyl esters.

The overall shape of the molecule is determined by the rotation around several key single bonds:

-

C-O and C-C bonds of the Ester: The ester group itself is planar, but rotation around the adjacent single bonds will influence the orientation of the benzyl and benzyloxy groups.

-

C-O-C bonds of the Ether: The ether linkage has a bent geometry, and rotation around the C-O bonds will alter the relative positions of the two benzyl moieties.

-

Phenyl-CH₂ bonds: Rotation around these bonds will determine the orientation of the phenyl rings relative to the rest of the molecule.

It is predicted that the molecule will adopt a conformation that minimizes steric hindrance between the two bulky benzyl groups. The phenyl rings are likely to be oriented away from each other. The conformation of the benzyl group attached to the ester oxygen is expected to be similar to that observed in other benzyl esters, where the C-O-C-C dihedral angle is close to 180° (anti-periplanar).

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Fischer esterification of benzyloxyacetic acid with benzyl alcohol in the presence of an acid catalyst.

Synthesis of Benzyloxyacetic Acid

Reaction: Sodium salt of glycolic acid with benzyl chloride.

Protocol:

-

In a round-bottom flask, dissolve sodium glycolate in a suitable solvent such as dimethylformamide (DMF).

-

Add benzyl chloride to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the benzyloxyacetic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure benzyloxyacetic acid.

Esterification to this compound

Reaction: Benzyloxyacetic acid with benzyl alcohol.

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of benzyloxyacetic acid and benzyl alcohol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Add a solvent that forms an azeotrope with water, such as toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted and Comparative)

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (both rings) | 7.2 - 7.4 | multiplet |

| O-CH₂-Ph | ~5.1 | singlet |

| O-CH₂-C=O | ~4.6 | singlet |

| C=O-O-CH₂-Ph | ~4.1 | singlet |

Comparative ¹H NMR Data for Benzyl Acetate

For comparison, the experimental ¹H NMR data for the structurally related benzyl acetate is presented below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.35 | multiplet |

| O-CH₂-Ph | 5.1 | singlet |

| CH₃ | 2.1 | singlet |

Physicochemical Properties

Based on its structure, this compound is expected to be a high-boiling, colorless to pale yellow liquid with a faint, pleasant odor. It is likely to be soluble in common organic solvents and have low solubility in water.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.29 g/mol |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| LogP | ~3.5 |

Conclusion

This technical guide provides a foundational understanding of the molecular structure and conformation of this compound. While direct experimental data remains to be elucidated, the theoretical predictions and comparative data from related compounds offer valuable insights for researchers in organic synthesis and drug development. The proposed synthetic pathway provides a practical approach for the preparation of this compound, paving the way for further investigation into its chemical and biological properties. Future work should focus on obtaining crystallographic and detailed spectroscopic data to validate and refine the models presented here.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Quantum Chemical Calculations of Benzyl Benzyloxyacetate

Introduction

This compound is an organic compound with potential applications in various fields, including fragrance, materials science, and pharmaceuticals. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical framework for investigating these properties at the atomic level. This guide outlines the standard computational protocols and expected outcomes from a thorough quantum chemical analysis of this compound, offering insights into its stability, reactivity, and potential interaction with biological targets.

Computational Methodology

The theoretical investigation of this compound would be performed using the Gaussian 09 software package. The molecular structure of the title compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely used for its accuracy in predicting the geometries and electronic properties of organic molecules.[1][2][3] The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Subsequent calculations, including Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analysis, would be carried out at the same level of theory. The theoretical vibrational frequencies would be scaled by an appropriate factor to facilitate comparison with experimental FT-IR spectra.

Experimental Workflow

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

Molecular Geometry

The geometry of this compound would be optimized to determine the most stable conformation. Key bond lengths, bond angles, and dihedral angles would be calculated and are presented in a hypothetical table below. These parameters are fundamental for understanding the molecule's three-dimensional structure and steric properties.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.215 |

| C-O (Ester) | 1.340 | |

| O-CH2 (Ester) | 1.450 | |

| C-O (Ether) | 1.425 | |

| C-C (Aromatic) | 1.390 - 1.405 | |

| Bond Angle (°) | O=C-O | 123.5 |

| C-O-CH2 (Ester) | 116.0 | |

| C-O-C (Ether) | 118.0 | |

| Dihedral Angle (°) | C-O-C=O | 180.0 |

| O-C-C-O | -85.0 |

Table 1: Hypothetical Optimized Geometrical Parameters for this compound.

Vibrational Analysis

The theoretical vibrational spectrum provides insights into the molecule's infrared (IR) and Raman activities. The calculated frequencies and their corresponding assignments help in the interpretation of experimental spectra. A selection of hypothetical vibrational modes is presented below.

| Frequency (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretching |

| 2950-3000 | Aliphatic C-H stretching |

| 1750 | C=O stretching (Ester) |

| 1450-1600 | Aromatic C=C stretching |

| 1250 | C-O stretching (Ester) |

| 1100 | C-O stretching (Ether) |

| 700-800 | Aromatic C-H out-of-plane bending |

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[4] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.[1][5] A smaller energy gap suggests higher reactivity.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.

The relatively large hypothetical energy gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals would indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[6][7] It visualizes the charge distribution and is used to predict how a molecule will interact with other species.[8] In the MEP map of this compound, the negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the ester and ether groups, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms, particularly those of the methylene groups and the aromatic rings, suggesting these are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule.[1] The analysis of the Fock matrix in the NBO basis would reveal significant interactions between filled and unfilled orbitals, which contribute to the overall stability of the molecule. For instance, hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C and C-O bonds would be expected, leading to electron delocalization across the ester and ether linkages.

| Interaction | E(2) (kcal/mol) |

| LP(O) -> σ(C-O) | 5.2 |

| LP(O) -> σ(C-C) | 2.8 |

| π(C=C) -> π*(C=C) | 20.5 |

Table 4: Hypothetical Second-Order Perturbation Energies E(2) from NBO Analysis.

Hypothetical Signaling Pathway Involvement

While the specific biological targets of this compound are not well-defined, molecules with similar structural motifs can act as enzyme inhibitors or receptor ligands. A hypothetical signaling pathway where such a molecule might interfere is presented below. This diagram illustrates a generic pathway where an inhibitor could block a kinase, preventing the phosphorylation of a downstream substrate and thereby inhibiting a cellular response.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. The presented methodologies, including DFT calculations for geometry optimization, vibrational analysis, FMO, MEP, and NBO analyses, provide a robust approach to understanding the molecule's structural and electronic properties. The hypothetical data presented in the tables and the visualizations of the computational workflow and a potential signaling pathway serve as a template for what can be expected from such a study. These theoretical insights are invaluable for predicting the reactivity, stability, and potential biological activity of this compound, thereby guiding future experimental work in drug discovery and development.

References

- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejosat.com.tr [ejosat.com.tr]

- 3. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. theaic.org [theaic.org]

- 7. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usb.ac.ir [usb.ac.ir]

Solubility of Benzyl Benzyloxyacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of benzyl benzyloxyacetate in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unavailable. This document, therefore, provides a detailed framework for the experimental determination of its solubility. It includes a general qualitative solubility profile based on the chemical properties of similar esters and outlines a standard protocol for the isothermal shake-flask method, a widely accepted technique for solubility measurement. Furthermore, a visual workflow is presented to guide researchers through the experimental process. This guide is intended to equip researchers with the necessary information to systematically determine the solubility of this compound in various organic solvents, a critical parameter for its application in research and drug development.

Introduction

This compound (CAS No. 30379-54-5) is an organic ester with potential applications in various fields, including organic synthesis and pharmaceutical sciences. Understanding its solubility in different organic solvents is crucial for its handling, formulation, and application. The solubility of a compound dictates its bioavailability, reaction kinetics, and purification methods. This guide provides an overview of the expected solubility of this compound and a detailed protocol for its experimental determination.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of alcohols can interact with the ester group of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the ester functionality. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, interacting with any potential acidic protons or the polar ester group. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings in these solvents can interact with the benzyl groups of this compound through π-π stacking. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle suggests high solubility in a solvent of similar functionality. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The large nonpolar hydrocarbon chains of these solvents have weak interactions with the polar ester group. |

| Aqueous Solvents | Water | Insoluble | The large nonpolar benzyl groups will dominate, leading to poor solubility in water. |

Note: This table is based on general principles of solubility for esters of similar structure. Experimental verification is required for accurate quantitative data.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[1][2]

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the solvent to avoid leaching of impurities.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides a robust framework for its experimental determination. The predicted qualitative solubility profile suggests that this compound is likely soluble in a variety of common organic solvents. The detailed protocol for the isothermal shake-flask method offers a reliable approach for researchers to obtain the precise quantitative data necessary for their specific applications in drug development and scientific research. The provided workflow diagram serves as a clear visual aid for the experimental process.

References

Methodological & Application

Application Notes and Protocols for the Benzyloxyacetyl (BZA) Group: A Specialized Protecting Group for Alcohols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful execution of complex multi-step organic syntheses. The benzyloxyacetyl (BZA) group, an ester-type protecting group, offers a unique combination of stability and selective deprotection under mild conditions, making it a valuable tool in the synthesis of sensitive and complex molecules, particularly in carbohydrate and nucleoside chemistry.

The BZA group is introduced by the esterification of an alcohol with benzyloxyacetic acid. Its removal is typically achieved by catalytic hydrogenolysis, a mild method that cleaves the benzyl ether within the protecting group, regenerating the hydroxyl group and producing volatile byproducts. This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to acidic or basic conditions.

Core Concepts and Advantages

-

Stability: The BZA group is stable to a range of conditions that cleave many other protecting groups, such as silyl ethers (acid-sensitive) and some other esters (base-sensitive).

-

Mild Deprotection: The key advantage of the BZA group lies in its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions and at room temperature. This is particularly beneficial for substrates with acid- or base-labile functionalities.

-

Orthogonality: The BZA group is orthogonal to many common protecting groups, including those that are removed under acidic (e.g., Boc, Trityl) or basic (e.g., Fmoc, Acetyl) conditions.

-

Byproducts: Deprotection yields the free alcohol, toluene, and acetic acid, which are generally easy to remove from the reaction mixture.

Data Presentation

The following tables summarize the stability of the Benzyloxyacetyl (BZA) protecting group under various conditions, compared to common alcohol protecting groups, and typical yields for protection and deprotection steps.

Table 1: Stability of Common Alcohol Protecting Groups

| Protecting Group | Reagents/Conditions | Stability |

| Benzyloxyacetyl (BZA) | H₂, Pd/C | Cleaved |

| Strong Acid (e.g., HCl) | Moderate | |

| Strong Base (e.g., NaOH) | Labile | |

| Mild Acid (e.g., AcOH) | Stable | |

| Mild Base (e.g., Et₃N) | Stable | |

| Oxidizing Agents (e.g., PCC) | Stable | |

| Reducing Agents (e.g., NaBH₄) | Stable | |

| Acetyl (Ac) | H₂, Pd/C | Stable |

| Strong/Mild Base | Cleaved | |

| Benzyl (Bn) | H₂, Pd/C | Cleaved |

| Strong Acid | Stable | |

| Strong Base | Stable | |

| tert-Butyldimethylsilyl (TBS) | H₂, Pd/C | Stable |

| Strong/Mild Acid | Cleaved | |

| Fluoride (e.g., TBAF) | Cleaved |

Table 2: Typical Reaction Conditions and Yields for the BZA Group

| Reaction | Reagents | Solvent | Temperature | Time | Typical Yield |

| Protection | Benzyloxyacetic acid, DCC, DMAP | DCM | Room Temp. | 2-4 h | 85-95% |

| Deprotection | H₂ (1 atm), 10% Pd/C | MeOH or EtOAc | Room Temp. | 1-3 h | 90-99% |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with the Benzyloxyacetyl (BZA) Group

This protocol describes a general procedure for the protection of a primary alcohol using benzyloxyacetic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

-

Primary alcohol (1.0 equiv)

-

Benzyloxyacetic acid (1.2 equiv)

-